oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine is a compound that combines oxalic acid with an amine derivativeIt is a white crystalline solid that forms a colorless solution in water . The amine derivative, N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine, is a more complex organic molecule that includes a phenoxy group and a butanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine typically involves the reaction of oxalic acid with the amine derivative. One common method is the dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex . This method is sustainable and generates hydrogen gas as a byproduct. The reaction conditions usually involve moderate temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of oxalic acid often involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. The amine derivative can be synthesized through various organic reactions, including the alkylation of amines with alkyl halides or the reduction of nitriles .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine can undergo several types of chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid used in analytical chemistry.
Calcium oxalate: A naturally occurring compound found in plants and animals.
Uniqueness
Oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine is unique due to its combination of a simple dicarboxylic acid with a complex amine derivative. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-5-6-9-16-10-11-17-15-13(3)8-7-12(2)14(15)4;3-1(4)2(5)6/h7-8,16H,5-6,9-11H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMOUCSOSINHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=CC(=C1C)C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.